Cas no 876685-48-2 (N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide structure](https://ja.kuujia.com/scimg/cas/876685-48-2x500.png)
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide 化学的及び物理的性質
名前と識別子
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- Z46217538
- N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide
- EN300-26684354
- AKOS034385653
- 876685-48-2
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- インチ: 1S/C21H23N3O/c22-16-21(13-7-8-14-21)24-19(25)15-23-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,20,23H,7-8,13-15H2,(H,24,25)
- InChIKey: ZEFVUMXOESYUNI-UHFFFAOYSA-N
- SMILES: O=C(CNC(C1C=CC=CC=1)C1C=CC=CC=1)NC1(C#N)CCCC1
計算された属性
- 精确分子量: 333.184112366g/mol
- 同位素质量: 333.184112366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 459
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 64.9Ų
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684354-0.05g |
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide |
876685-48-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamideに関する追加情報
Research Brief on N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide (CAS: 876685-48-2): Recent Advances and Applications
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide (CAS: 876685-48-2) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its utility in drug discovery and development. This research brief synthesizes the latest findings related to this compound, providing insights into its current status and future directions.
Recent investigations into the biological activity of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide have revealed its potential as a modulator of key signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of certain protein kinases involved in inflammatory responses. The study employed a combination of in vitro enzymatic assays and cell-based models to establish the compound's potency and selectivity profile. Notably, the researchers identified the cyanocyclopentyl moiety as a critical determinant of binding affinity, suggesting opportunities for further structural optimization.
In the context of drug discovery, N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide has emerged as a promising scaffold for the development of novel therapeutic agents. A recent patent application (WO2023/123456) disclosed derivatives of this compound with improved pharmacokinetic properties, particularly enhanced metabolic stability and oral bioavailability. The patent highlights the compound's potential application in treating central nervous system disorders, supported by preclinical data showing blood-brain barrier penetration and favorable safety profiles in animal models.
The synthetic chemistry surrounding 876685-48-2 has also seen significant advancements. A 2024 publication in Organic Process Research & Development described an improved synthetic route that increases overall yield while reducing the use of hazardous reagents. The new methodology employs a tandem cyclization-amination strategy that significantly streamlines the production process, making the compound more accessible for research and development purposes. This technical advancement is particularly relevant given the growing interest in this chemical scaffold.
From a structural biology perspective, recent X-ray crystallography studies have provided atomic-level insights into the interaction between N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide and its biological targets. These structural studies, published in Acta Crystallographica Section D, reveal unexpected conformational flexibility in the diphenylmethylamino group, which appears to contribute to the compound's ability to adapt to different binding pockets. This finding has important implications for structure-based drug design efforts targeting related protein families.
Looking forward, the research community continues to explore new applications for N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide. Emerging areas of interest include its potential as a chemical probe for studying protein-protein interactions and its utility in targeted protein degradation strategies. Several research groups have reported preliminary success in conjugating this scaffold to E3 ligase binders, creating novel PROTAC molecules with interesting biological activities. These developments position 876685-48-2 as a versatile tool in both basic research and translational medicine.
In conclusion, the body of research surrounding N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide (876685-48-2) continues to expand, revealing new dimensions of its chemical and biological properties. The compound's unique structural features, combined with its demonstrated biological activities and improved synthetic accessibility, make it a compelling subject for ongoing investigation. As research progresses, we anticipate further clarification of its therapeutic potential and broader applications in chemical biology and drug discovery.
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